4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898756-19-9
VCID: VC2300328
InChI: InChI=1S/C21H21ClFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
SMILES: C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)F
Molecular Formula: C21H21ClFNO3
Molecular Weight: 389.8 g/mol

4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

CAS No.: 898756-19-9

Cat. No.: VC2300328

Molecular Formula: C21H21ClFNO3

Molecular Weight: 389.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone - 898756-19-9

Specification

CAS No. 898756-19-9
Molecular Formula C21H21ClFNO3
Molecular Weight 389.8 g/mol
IUPAC Name (4-chloro-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C21H21ClFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Standard InChI Key UZNWWABRUKXJBP-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)F
Canonical SMILES C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)F

Introduction

Chemical Identity and Structure

Basic Chemical Information

4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is a complex organic compound belonging to the benzophenone family. It is identified by CAS registry number 898756-19-9 and has a molecular formula of C21H21ClFNO3. The molecular weight of this compound is 389.8 g/mol, consistent with its complex structural features and multiple functional groups.

Structural Composition

The compound contains several key structural elements:

  • A benzophenone core (diaryl ketone)

  • A 4-chloro-3-fluorophenyl ring attached to the carbonyl carbon

  • A 2-substituted phenyl ring with an 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl substituent

  • A 1,4-dioxa-8-azaspiro[4.5]decyl moiety, which contains both a 1,4-dioxane ring and a piperidine ring in a spiro configuration

The IUPAC name, (4-chloro-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone, provides a systematic description of this complex molecular structure.

Chemical Identifiers and Notations

The compound can be uniquely identified through several standardized chemical notations:

Identifier TypeValue
IUPAC Name(4-chloro-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Standard InChIInChI=1S/C21H21ClFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Standard InChIKeyUZNWWABRUKXJBP-UHFFFAOYSA-N
SMILESC1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)F
PubChem Compound ID24725375

Table 1: Chemical identifiers for 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

Physical and Chemical Properties

Physical Properties

Based on its structure, 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is expected to exhibit the following physical properties:

  • Physical state: Likely a crystalline solid at room temperature, typical of substituted benzophenones

  • Molecular weight: 389.8 g/mol

  • Appearance: Presumably a white to off-white solid, characteristic of similar benzophenone derivatives

The compound's relatively high molecular weight combined with its aromatic character suggests limited water solubility, with potentially higher solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Structural Analysis and Functional Groups

The compound's structure can be analyzed in terms of its constituent functional groups:

  • Carbonyl group (C=O): The central ketone functionality of the benzophenone core

  • Halogen substituents: The 4-chloro and 3-fluoro substituents on one of the phenyl rings

  • 1,4-Dioxa-8-azaspiro[4.5]decyl group: A complex heterocyclic moiety featuring:

    • A piperidine ring (nitrogen-containing six-membered ring)

    • A 1,4-dioxane ring (oxygen-containing six-membered ring)

    • A spiro carbon connecting both rings

  • Benzyl-type linkage: The methylene bridge connecting the heterocyclic moiety to the phenyl ring

Comparative Analysis with Structurally Related Compounds

Structural Variations in the Benzophenone Family

To understand the unique features of 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, it is valuable to compare it with structurally related compounds. The following table presents a comparison with three analogous structures:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone898756-19-9C21H21ClFNO3389.82'-position substitution; 4-chloro, 3-fluoro pattern
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone898758-08-2C21H22FNO3355.44'-position substitution; 2-fluoro only; no chloro substituent
4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone898758-02-6C21H21ClFNO3389.84'-position substitution; 4-chloro, 3-fluoro pattern
4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone898758-25-3C21H21ClFNO3389.84'-position substitution; 4-chloro, 2-fluoro pattern

Table 2: Comparison of 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone with structurally related compounds

Significance of Substitution Patterns

The primary differences among these compounds lie in:

  • Position of the 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl substituent:

    • 2'-position in the target compound (ortho substitution)

    • 4'-position in the other compounds (para substitution)

  • Halogen substitution patterns:

    • The target compound has a 4-chloro-3-fluoro pattern

    • Related compounds have variations including 2-fluoro only, 4-chloro-3-fluoro, and 4-chloro-2-fluoro arrangements

Synthesis and Characterization Methods

Analytical Characterization

The structural characterization of 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone would typically involve:

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